molecular formula C18H22O10 B12393078 Cnidioside B

Cnidioside B

Cat. No.: B12393078
M. Wt: 398.4 g/mol
InChI Key: YVYNMIFMUKDFEC-AXOAAPQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Cnidioside B, being a glycoside, can undergo various chemical reactions. Some of the common types of reactions it may undergo include:

    Hydrolysis: Glycosides like this compound can be hydrolyzed to yield the corresponding aglycone and sugar moiety.

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can occur at specific positions on the glycoside molecule, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cnidioside B has various scientific research applications, including but not limited to:

Mechanism of Action

The mechanism of action of Cnidioside B involves its interaction with specific molecular targets and pathways. As a glycoside, it may exert its effects by modulating enzyme activities, interacting with cell membrane receptors, or influencing intracellular signaling pathways . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Cnidioside B can be compared with other similar glycoside compounds, such as:

This compound is unique due to its specific chemical structure and the range of biological activities it exhibits

Properties

Molecular Formula

C18H22O10

Molecular Weight

398.4 g/mol

IUPAC Name

3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid

InChI

InChI=1S/C18H22O10/c1-25-17-15-9(4-5-26-15)6-8(2-3-11(20)21)16(17)28-18-14(24)13(23)12(22)10(7-19)27-18/h4-6,10,12-14,18-19,22-24H,2-3,7H2,1H3,(H,20,21)/t10-,12-,13+,14-,18+/m1/s1

InChI Key

YVYNMIFMUKDFEC-AXOAAPQKSA-N

Isomeric SMILES

COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O)C=CO2

Canonical SMILES

COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O)C=CO2

Origin of Product

United States

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